molecular formula C11H18O5 B14208375 Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate CAS No. 824948-15-4

Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate

Cat. No.: B14208375
CAS No.: 824948-15-4
M. Wt: 230.26 g/mol
InChI Key: RIEQAQLPVIQWNC-UHFFFAOYSA-N
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Description

Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate is a chemical compound with a complex structure that includes an ester functional group and an alkyne

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate typically involves the esterification of 6-[(2-methoxyethoxy)methoxy]hex-2-ynoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, industrial methods may employ more environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The alkyne group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Properties

CAS No.

824948-15-4

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 6-(2-methoxyethoxymethoxy)hex-2-ynoate

InChI

InChI=1S/C11H18O5/c1-13-8-9-16-10-15-7-5-3-4-6-11(12)14-2/h3,5,7-10H2,1-2H3

InChI Key

RIEQAQLPVIQWNC-UHFFFAOYSA-N

Canonical SMILES

COCCOCOCCCC#CC(=O)OC

Origin of Product

United States

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